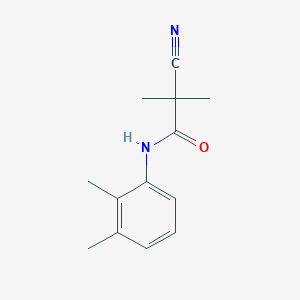

![molecular formula C10H10Cl3NO4S B7559269 2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)

2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid, also known as ethacrynic acid, is a diuretic drug that is commonly used to treat edema associated with congestive heart failure, liver cirrhosis, and nephrotic syndrome. It works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending loop of Henle, leading to increased excretion of sodium and chloride ions, and ultimately water. In addition to its clinical applications, ethacrynic acid has also been extensively studied in scientific research for its various biochemical and physiological effects.

Wirkmechanismus

The primary mechanism of action of 2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid acid is its inhibition of the Na+/K+/2Cl- co-transporter in the ascending loop of Henle. This leads to increased excretion of sodium and chloride ions, and ultimately water, resulting in diuresis. Ethacrynic acid has also been shown to inhibit the activity of other transporters, such as the organic anion transporter (OAT), which is involved in the elimination of drugs and toxins from the body.

Biochemical and Physiological Effects:

In addition to its diuretic effects, this compound acid has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the production of aqueous humor in the eye, leading to decreased intraocular pressure. It has also been shown to inhibit the activity of the Na+/H+ exchanger, leading to decreased intracellular pH and increased sensitivity to chemotherapeutic agents.

Vorteile Und Einschränkungen Für Laborexperimente

Ethacrynic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it an attractive option for researchers on a budget. It also has a well-established mechanism of action and has been extensively studied in both animal and human models. However, 2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid acid also has some limitations. It is relatively non-specific in its effects, and its inhibition of transporters such as OAT can lead to altered pharmacokinetics of other drugs. Additionally, its diuretic effects can lead to dehydration and electrolyte imbalances, which can complicate experimental design.

Zukünftige Richtungen

There are several areas of future research that could be explored with 2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid acid. One potential direction is the development of more specific inhibitors of the Na+/K+/2Cl- co-transporter, which could have fewer off-target effects and be more effective in treating edema. Another potential direction is the investigation of this compound acid as a modulator of CFTR activity in cystic fibrosis, which could lead to the development of new therapies for this disease. Finally, the potential use of this compound acid as a chemosensitizer in cancer therapy warrants further investigation, as it has been shown to increase the sensitivity of cancer cells to chemotherapeutic agents.

Synthesemethoden

The synthesis of 2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid acid involves the reaction of 2,4,6-trichlorophenol with ethyl chloroacetate to form ethyl 2,4,6-trichlorophenylacetate, which is then converted to ethyl 2,4,6-trichlorophenylsulfonylacetate by treatment with sulfuric acid. Finally, the sulfonyl group is hydrolyzed to yield this compound acid.

Wissenschaftliche Forschungsanwendungen

Ethacrynic acid has been widely used in scientific research to investigate its effects on various physiological and biochemical processes. For example, it has been shown to inhibit the activity of glutathione-S-transferase, an enzyme involved in the detoxification of electrophilic compounds, leading to increased sensitivity to chemotherapeutic agents. It has also been found to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in cystic fibrosis, leading to increased chloride secretion and improved lung function in animal models.

Eigenschaften

IUPAC Name |

2-[ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO4S/c1-2-14(5-9(15)16)19(17,18)10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPQPHDZYQEPIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)S(=O)(=O)C1=C(C=C(C=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)

![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)

![2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)

![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)

![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)

![3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)

![2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)

![2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559239.png)

![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)

![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)

![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)

![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)